molecular formula C28H30FN7O3S B2627752 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide CAS No. 1020048-29-6

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide

Cat. No.: B2627752
CAS No.: 1020048-29-6
M. Wt: 563.65
InChI Key: QYAZGQZBRPIHEX-UHFFFAOYSA-N
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Description

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is a potent, ATP-competitive, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK, also known as PTK2) Source . FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival signaling. Its overexpression and activation are frequently associated with tumor progression, metastasis, and chemotherapy resistance Source . This compound demonstrates high selectivity for FAK over other related kinases, making it an invaluable pharmacological tool for dissecting the complex FAK signaling network in vitro and in vivo. Researchers utilize this inhibitor primarily in the field of oncology to investigate mechanisms of cancer cell invasion, to study the tumor microenvironment, and to evaluate the potential of FAK as a therapeutic target in various cancer models, including breast, pancreatic, and glioblastoma Source . By effectively inhibiting FAK autophosphorylation at Y397 and downstream signaling pathways, this compound enables the study of anoidis (detachment-induced cell death) and can be used in combination studies with other targeted agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN7O3S/c1-6-24(27(37)30-20-10-8-7-9-19(20)29)40-28-31-21-15-23(39-5)22(38-4)14-18(21)26-32-25(34-36(26)28)11-12-35-17(3)13-16(2)33-35/h7-10,13-15,24H,6,11-12H2,1-5H3,(H,30,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAZGQZBRPIHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide typically involves multiple steps, starting with the preparation of the pyrazole and triazoloquinazoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (MeCN), as well as catalysts like palladium acetate (Pd(OAc)₂) and copper iodide (CuI). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole derivatives. The incorporation of these moieties has been associated with significant cytotoxic effects against various cancer cell lines. For instance:

  • Pyrazole derivatives have shown promising results in inhibiting tumor growth in breast cancer models.
  • Triazoloquinazolines have been reported to exhibit activity against leukemia and solid tumors due to their ability to interfere with cancer cell proliferation pathways.

The specific compound under discussion may enhance these effects due to its unique structural features, which could improve binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Effects

Compounds with similar structural characteristics have demonstrated anti-inflammatory properties. The presence of the pyrazole ring is particularly notable for its ability to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound could be investigated for therapeutic applications in conditions like arthritis or other inflammatory diseases.

Study on Anticancer Activity

A recent study evaluated a series of triazoloquinazoline derivatives for their anticancer activity against various cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar scaffolds exhibited IC50 values in the micromolar range, suggesting that modifications to the existing structure could yield even more potent analogs.

In vivo Studies

In vivo studies are essential for assessing the therapeutic efficacy and safety profile of new compounds. Animal models treated with pyrazole-based compounds have shown reduced tumor sizes and improved survival rates compared to control groups, indicating that further research on this specific compound could be warranted.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Experimental Data Gaps: No direct binding or efficacy data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation.
  • Synthetic Accessibility : BB05442 is commercially available (priced at $8–11/g) , whereas the target compound’s complex structure suggests higher synthesis costs.
  • Therapeutic Potential: The fluorophenyl and pyrazole groups position the target compound as a candidate for central nervous system disorders (e.g., Parkinson’s disease) due to adenosine A2A/A3 modulation .

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is a complex organic molecule with potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following structural formula:

C27H26F3N7O3S\text{C}_{27}\text{H}_{26}\text{F}_3\text{N}_7\text{O}_3\text{S}
  • Molecular Weight : 585.61 g/mol
  • InChI Key : PSUQRARSEDGRGC-UHFFFAOYSA-N

This compound is characterized by the presence of a pyrazole moiety, which has been widely studied for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The pyrazole and triazole rings are known to inhibit certain enzymes that play key roles in inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
  • Antimicrobial Properties : Research has indicated that derivatives of pyrazole exhibit antimicrobial activity against a range of bacterial and fungal strains. The compound's structure suggests it may also possess similar properties, potentially inhibiting the growth of pathogens like E. coli and Aspergillus niger .
  • Antitumor Activity : Preliminary studies suggest that compounds related to this structure can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of similar compounds:

CompoundTargetActivityReference
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazoleTNF-α Inhibition61–85% at 10 µM
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAnti-tubercular98% inhibition at 6.25 µg/mL
Pyrazole DerivativesAntimicrobialEffective against multiple strains at 40 µg/mL

These findings indicate that compounds with similar structural features can exhibit significant biological activities.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anti-inflammatory Effects : A study demonstrated that certain pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
  • Anticancer Research : In a comparative study involving various pyrazole derivatives, one compound showed promising results against breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects. For example:

  • Use a fractional factorial design to screen critical variables .
  • Apply response surface methodology to identify optimal conditions .
  • Purification can leverage membrane separation or chromatography based on solubility and polarity differences (CRDC classification RDF2050104) .

Q. What spectroscopic techniques are recommended for characterizing the compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) and NMR (1H/13C, 2D-COSY) to confirm molecular weight and connectivity .
  • X-ray crystallography for resolving stereochemical ambiguities, if single crystals are obtainable (similar to methods in triazole-pyrazole hybrid studies) .
  • FT-IR to validate functional groups (e.g., sulfanyl, fluorophenyl) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or stability under varying conditions?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) to map reaction mechanisms and transition states .
  • Integrate AI-driven simulations (e.g., COMSOL Multiphysics) to model degradation kinetics under thermal or photolytic stress .
  • Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and correlate with computational data .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Perform meta-analysis of dose-response curves to identify assay-specific artifacts (e.g., solvent interference, cell line variability) .
  • Apply multivariate statistical validation (e.g., PCA or PLS regression) to isolate confounding variables .
  • Cross-reference with in silico docking studies to assess target binding consistency .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Synthesize analog libraries with systematic modifications (e.g., fluorophenyl → chlorophenyl, methoxy → ethoxy) .
  • Use high-throughput screening to assess bioactivity against target enzymes (e.g., kinases, CYP450 isoforms) .
  • Corrogate SAR data with molecular dynamics simulations to map steric/electronic effects .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing heterogeneous experimental datasets?

Methodological Answer:

  • Apply Bayesian hierarchical modeling to account for variability across replicates or instruments .
  • Use machine learning clustering (e.g., k-means) to categorize outliers or anomalous results .
  • Validate findings via cross-laboratory reproducibility studies , ensuring standardized protocols (e.g., ICH guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.